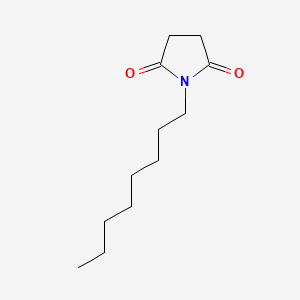

1-Octylpyrrolidine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89736-77-6 |

|---|---|

Molecular Formula |

C12H21NO2 |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

1-octylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C12H21NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h2-10H2,1H3 |

InChI Key |

IOPYEPCKCIGSSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C(=O)CCC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Octylpyrrolidine 2,5 Dione and Its Analogues

Chemo- and Regioselective Synthesis of 1-Octylpyrrolidine-2,5-dione

The selective formation of the imide ring from precursors with multiple reactive sites is a key challenge in the synthesis of this compound. This section delves into modern approaches that achieve high levels of chemo- and regioselectivity.

Direct Imidation Approaches: Mechanistic Studies and Catalyst Development

Direct imidation, involving the condensation of a dicarboxylic acid or its anhydride (B1165640) with a primary amine, is a straightforward route to N-substituted succinimides. Recent research has focused on the development of robust catalysts that can facilitate this transformation under mild conditions with high efficiency.

A notable advancement in this area is the use of heterogeneous Lewis acid catalysts, which offer advantages in terms of separation and reusability. Niobium pentoxide (Nb₂O₅) has emerged as a particularly effective catalyst for the direct imidation of succinic acid or succinic anhydride with n-octylamine. researchgate.netresearchgate.net Mechanistic studies suggest that the Lewis acidic sites of Nb₂O₅ exhibit a remarkable tolerance to basic molecules such as amines and water, which are present in the reaction mixture and can often deactivate conventional solid Lewis acids. researchgate.net This tolerance is attributed to the preferential interaction of the Nb⁵⁺ acid sites with the carbonyl group of the carboxylic acid or anhydride, facilitating the nucleophilic attack of the amine. researchgate.net

Kinetic studies have demonstrated that Nb₂O₅ maintains its catalytic activity over extended periods, leading to higher yields compared to other Lewis acids like TiO₂ and ZrCl₄, which tend to be inhibited by the water produced during the reaction. researchgate.net The reusability of the Nb₂O₅ catalyst has also been confirmed, showing only a slight decrease in activity after multiple cycles. acs.org

Below is a data table summarizing the catalytic activity of various catalysts in the direct imidation of succinic acid with n-octylamine.

| Catalyst | Yield (%) | Reference |

| Nb₂O₅ | 95 | acs.org |

| ZrO₂ | 65 | researchgate.net |

| TiO₂ | Not specified | researchgate.net |

| Niobic Acid | 22 | researchgate.net |

| None | <1 | researchgate.net |

Ring-Closing Metathesis Strategies for Pyrrolidinedione Core Formation

Ring-closing metathesis (RCM) has become a powerful tool in organic synthesis for the construction of cyclic compounds, including nitrogen heterocycles. wikipedia.orgnih.gov This strategy can be conceptually applied to the formation of the pyrrolidinedione core by designing a suitable acyclic precursor containing two terminal alkenes. For the synthesis of a this compound analogue, a diallylamine (B93489) derivative bearing the octyl group on the nitrogen atom could serve as a precursor.

The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' first and second-generation catalysts. organic-chemistry.orgbeilstein-journals.org The mechanism involves the formation of a metallacyclobutane intermediate, which then undergoes a cycloreversion to release a small volatile alkene, such as ethylene (B1197577), driving the reaction towards the formation of the cyclic product. organic-chemistry.org The choice of catalyst is crucial and can influence the reaction's efficiency and functional group tolerance. wikipedia.orgbeilstein-journals.org While RCM is a versatile method for creating the unsaturated pyrroline (B1223166) ring, subsequent oxidation or other functional group manipulations would be necessary to arrive at the fully saturated pyrrolidine-2,5-dione structure.

Tandem Reactions and Cascade Cyclizations in this compound Synthesis

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a highly efficient approach to complex molecules. nih.govnih.gov In the context of this compound synthesis, a tandem approach could involve an initial reaction to form a key intermediate that then undergoes a spontaneous or catalyzed cyclization.

For instance, a one-pot procedure could be envisioned where a precursor undergoes a series of transformations leading to the formation of the pyrrolidinedione ring. While specific examples for the direct synthesis of this compound via a tandem reaction are not extensively documented, the synthesis of more complex, substituted pyrrolidine (B122466) systems often employs such strategies. These reactions are prized for their atom economy and ability to rapidly build molecular complexity from simple starting materials.

Catalytic Approaches in Pyrrolidinedione Synthesis

The development of catalytic methods has revolutionized the synthesis of pyrrolidinediones, offering milder reaction conditions, higher selectivities, and access to chiral compounds. This section highlights the role of transition metal catalysis and organocatalysis in the formation of the N-substituted succinimide (B58015) core.

Transition Metal-Catalyzed Reactions (e.g., Rhodium-Catalyzed Annulations, Transfer Hydrogenation)

Transition metals, particularly rhodium, have been instrumental in developing novel annulation strategies for the synthesis of heterocyclic compounds. Rhodium(III)-catalyzed C-H activation and subsequent annulation with various coupling partners is a powerful method for constructing ring systems. beilstein-journals.orgnih.govrsc.org For the synthesis of pyrrolidinedione analogues, a rhodium catalyst could facilitate the coupling of a substrate containing a directing group with an appropriate alkyne or alkene, leading to the formation of the five-membered ring. While many examples focus on the synthesis of fused or aromatic systems, the fundamental principles of C-H activation and annulation can be applied to the construction of the succinimide core.

Transfer hydrogenation is another important transition metal-catalyzed reaction that can be relevant in the synthesis of pyrrolidines. nih.govacs.org This process involves the transfer of hydrogen from a donor molecule to an unsaturated substrate, mediated by a metal catalyst. In the context of pyrrolidinedione synthesis, a precursor containing a double bond within the five-membered ring, such as a maleimide (B117702) derivative, could be reduced to the corresponding succinimide via transfer hydrogenation.

Organocatalytic Michael Additions for N-Substituted Succinimides

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. The asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of organocatalysis. rsc.orgnih.gov This strategy is particularly well-suited for the synthesis of substituted N-succinimides, including chiral derivatives.

In this approach, an N-substituted maleimide, such as N-octylmaleimide, serves as the Michael acceptor. A variety of carbon nucleophiles, such as aldehydes or ketones, can be added in a conjugate fashion, catalyzed by a chiral organocatalyst. mdpi.com Commonly used catalysts include chiral secondary amines (e.g., derived from proline) and bifunctional catalysts like Takemoto's catalyst. nih.gov These catalysts activate the reactants and control the stereochemical outcome of the reaction, leading to the formation of enantioenriched succinimide products. The reaction proceeds through the formation of an enamine or iminium ion intermediate, which then reacts with the maleimide. The high yields and enantioselectivities achievable with this method make it a highly attractive route for the synthesis of functionalized and optically active N-substituted succinimides.

| Catalyst Type | Nucleophile | Michael Acceptor | Product | Reference |

| Cinchona Alkaloid Derivative | N-Heterocycles | Nitroolefins | Michael Adducts | nih.gov |

| β-Amino Acids | Isobutyraldehyde | N-Benzylmaleimide | Optically Pure Succinimide | mdpi.com |

| Takemoto's Catalyst | Aminomaleimides | Nitroolefins | Substituted Succinimides | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes (e.g., Solvent-Free, Microwave-Assisted)

In alignment with the principles of green chemistry, recent synthetic strategies for N-substituted succinimides have prioritized the reduction of hazardous waste, energy consumption, and the use of benign solvents. Two prominent approaches in this domain are solvent-free synthesis and microwave-assisted reactions.

Solvent-free, or solid-state, synthesis offers a significant environmental advantage by eliminating the need for organic solvents, which are often toxic, volatile, and difficult to dispose of. The direct reaction of succinic anhydride with a primary amine, such as octylamine, can be facilitated by thermal methods or mechanochemical mixing.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating methods. For the synthesis of N-alkyl succinimides, microwave irradiation can drive the cyclodehydration of the intermediate amic acid (formed from the amine and succinic anhydride) to completion in minutes, whereas traditional methods may require several hours of heating. This efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

A notable green method involves the reaction of succinic acid and primary amines in hot water at 100 °C, which proceeds in high yields without the need for any catalyst or organic solvent. researchgate.net Another approach utilizes microwave heating of a mixture of aniline (B41778) and succinic anhydride in the absence of a solvent to produce N-phenylsuccinimide, a close analogue of the target compound. mdpi.com This solvent-free, energy-efficient reaction is also atom-economical, with water being the only byproduct. mdpi.com

The following table provides a comparative overview of conventional versus green synthetic approaches for N-substituted succinimides.

| Parameter | Conventional Method (e.g., Reflux in Toluene) | Microwave-Assisted, Solvent-Free Method | Hot Water Method |

|---|---|---|---|

| Reaction Time | Several hours | Minutes | ~12 hours |

| Solvent | Organic (e.g., Toluene, Acetic Acid) | None | Water |

| Energy Consumption | High (prolonged heating) | Low (short reaction time) | Moderate |

| Waste Generation | Organic solvent waste | Minimal (water byproduct only) | Minimal (water only) |

| Typical Yields | Moderate to High | Moderate to High (e.g., 40-60%) mdpi.com | High to Excellent (e.g., 84-98%) researchgate.net |

Stereoselective Synthesis of Chiral 1-Octylpyrrolidinedione Derivatives

The synthesis of chiral pyrrolidinedione derivatives is of significant interest due to their potential biological activities. Achieving stereocontrol—the ability to produce a specific stereoisomer—requires specialized synthetic strategies. While specific examples for 1-octylpyrrolidinedione are not extensively documented, methodologies developed for analogous structures are directly applicable.

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, desired enantiomer, thereby achieving a theoretical yield of 100%. wikipedia.org This process combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction. wikipedia.orgmdpi.com

In the context of chiral pyrrolidinediones, a DKR approach could be applied to a racemic chiral substituted maleimide. The strategy would involve a catalyst system that continuously interconverts the enantiomers of the starting material while another chiral catalyst selectively hydrogenates only one of those enantiomers to form the desired chiral succinimide. A reported method for accessing 3,4-disubstituted succinimides utilizes a Rh catalyst in an asymmetric transfer hydrogenation, which functions as a DKR process to yield products with high diastereoselectivity and enantioselectivity. researchgate.net This strategy allows for the creation of all four possible stereoisomers from the same starting material by simply tuning the reaction conditions. researchgate.net

Asymmetric catalysis involves the use of a chiral catalyst to direct a reaction towards the formation of a specific enantiomer or diastereomer. This approach builds the desired stereochemistry directly into the pyrrolidinedione ring during its formation.

Several strategies have been developed for the asymmetric synthesis of the succinimide core:

N-Heterocyclic Carbene (NHC) Catalysis : Chiral NHCs have been successfully employed to catalyze the [3+2] cycloaddition of α,β-unsaturated aldehydes and α-ketoamides, providing highly functionalized and substituted succinimides stereoselectively. tib.eunih.gov This organocatalytic approach offers a scalable route to a diverse range of chiral succinimides from simple starting materials. tib.eunih.gov

Palladium-Catalyzed Asymmetric Addition : The enantioselective addition of aryl boronic acids to various maleimides has been achieved using a combination of a palladium source and a chiral nitrogen-based ligand. rsc.org This method yields chiral 3-arylsuccinimides under mild conditions and demonstrates good tolerance for various functional groups. rsc.org

1,3-Dipolar Cycloaddition : The reaction between a chiral nitrone and N-substituted maleimides can produce enantiopure spiro-fused heterocycles containing the pyrrolidine-2,5-dione moiety with high enantio- and diastereoselectivity. nih.gov

These catalytic methods provide direct access to enantiomerically enriched pyrrolidinediones, which are valuable precursors for further chemical elaboration.

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product outcomes. The formation of this compound, typically from succinic anhydride and octylamine, follows a well-established pathway that has been investigated through experimental and computational studies.

The formation of an N-substituted succinimide from an amine and succinic anhydride is generally accepted to be a two-step process. mdpi.com

Nucleophilic Acyl Substitution : The primary amine (octylamine) acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate, which quickly resolves to form the stable acyclic amidoacid intermediate, N-octylsuccinamic acid. mdpi.comstackexchange.com This intermediate is often stable enough to be isolated under mild conditions.

Cyclodehydration : Under harsher conditions, such as heating, the terminal carboxylic acid and the amide functional groups of the N-octylsuccinamic acid intermediate undergo an intramolecular condensation. stackexchange.com This cyclization reaction eliminates a molecule of water to form the stable five-membered pyrrolidine-2,5-dione ring.

Computational studies on analogous systems, such as the formation of succinimide from aspartic acid residues, have detailed the structures of the tetrahedral intermediates and the transition states involved in both the cyclization and dehydration steps. mdpi.comnih.govnih.gov These studies confirm that the initial ring-forming cyclization is typically the rate-determining step. mdpi.comnih.gov

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into reaction mechanisms by modeling the energies of reactants, intermediates, transition states, and products. rsc.org These models allow for the calculation of reaction energy barriers (activation energies), which determine the rate and feasibility of a particular reaction pathway.

For the synthesis of pyrrolidinedione derivatives, DFT calculations have been used to:

Confirm Reaction Pathways : By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, confirming the sequence of intermediates and transition states. Studies have shown that the final cyclization step to form the pyrrolidine ring can have a very low energy barrier once a suitable precursor tautomer is formed. rsc.orgresearchgate.net

Determine Rate-Limiting Steps : The transition state with the highest energy relative to the reactants corresponds to the rate-limiting step of the reaction. For succinimide formation, this is often the initial cyclization to form the tetrahedral intermediate. mdpi.comnih.gov

Predict Selectivity : In stereoselective reactions, computational models can calculate the energy barriers for the transition states leading to different stereoisomers. A lower energy barrier for one transition state over another explains why one stereoisomer is formed preferentially. This correlation between transition state distortion energies and activation energies is a powerful predictive tool. acs.org

The table below conceptualizes how computational data can be interpreted to understand reaction outcomes.

| Computational Parameter | Significance | Implication for Synthesis |

|---|---|---|

| ΔG‡ (Gibbs Free Energy of Activation) | The energy barrier that must be overcome for a reaction to occur. | A lower ΔG‡ indicates a faster reaction rate. The highest ΔG‡ in a sequence identifies the rate-determining step. |

| ΔGrxn (Gibbs Free Energy of Reaction) | The overall energy difference between products and reactants. | A negative value indicates a thermodynamically favorable (spontaneous) reaction. |

| ΔΔG‡ (Difference in Activation Energies) | The energy difference between two competing transition states (e.g., leading to R vs. S enantiomers). | Predicts stereoselectivity. A larger ΔΔG‡ leads to a higher enantiomeric or diastereomeric excess of the product formed via the lower-energy pathway. |

| Intermediate Stability | The energy of an intermediate species relative to reactants and products. | Deep energy wells indicate stable intermediates that may be observable or isolable. Shallow wells suggest transient species. |

Through these advanced synthetic and analytical methods, the production of this compound and its chiral analogues can be achieved with high levels of efficiency, sustainability, and precision.

Derivatization and Functionalization Strategies of 1 Octylpyrrolidine 2,5 Dione

Synthesis of Novel 1-Octylpyrrolidinedione Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of novel analogues of 1-Octylpyrrolidine-2,5-dione is fundamental for conducting Structure-Activity Relationship (SAR) studies. SAR studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. nih.gov The pyrrolidine-2,5-dione scaffold, also known as the succinimide (B58015) ring, is a key feature in many biologically active compounds, and its derivatives have been explored for various therapeutic applications. researchgate.netnih.gov The synthesis of analogues typically involves systematic modifications to the core heterocyclic ring, the N-alkyl substituent, or both, to create a library of compounds for biological screening. nih.gov

The general approach to synthesizing N-substituted succinimides involves the reaction of succinic anhydride (B1165640) with a primary amine, in this case, octylamine, often followed by cyclodehydration. mdpi.comresearchgate.net This straightforward method allows for the generation of a wide variety of N-substituted analogues by simply changing the starting amine.

| Modification Strategy | General Approach | Key Reactants | Purpose in SAR Studies |

|---|---|---|---|

| Core Modification | Substitution at positions 3 and/or 4 of the pyrrolidinedione ring. | Substituted succinic anhydrides or maleimides, Michael acceptors/donors. | Investigate the impact of steric and electronic properties of the core on activity. |

| N-Alkyl Chain Diversification | Reaction of succinic anhydride with various primary amines. | Succinic anhydride, diverse alkyl/aryl amines. | Determine the optimal chain length, branching, and functionality for lipophilicity and target binding. |

| Stereochemical Variation | Use of chiral precursors or asymmetric synthesis methods. | Chiral succinic acid derivatives, enantiomerically pure amines. | Evaluate the influence of stereochemistry on biological enantioselectivity. nih.gov |

Modifications on the Pyrrolidinedione Core (e.g., 3,4-Dihydroxylation)

Modifying the pyrrolidine-2,5-dione core is a key strategy for exploring the chemical space around this scaffold. Substitutions at the 3- and 4-positions can significantly alter the compound's polarity, conformation, and ability to interact with biological targets. nih.gov One such modification is dihydroxylation, which introduces hydroxyl groups onto the carbon backbone of the ring.

A common precursor for such modifications is N-octylmaleimide, the unsaturated analogue of this compound. The double bond in the maleimide (B117702) ring is susceptible to various addition reactions, including dihydroxylation. The syn-dihydroxylation of the double bond can be achieved using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), a method known as the Upjohn dihydroxylation. organic-chemistry.org This reaction would convert N-octylmaleimide into cis-3,4-dihydroxy-1-octylpyrrolidine-2,5-dione. Asymmetric dihydroxylation methods can also be employed to produce specific stereoisomers, which is particularly valuable for SAR studies. nih.gov

These hydroxyl groups can serve as handles for further functionalization or can directly participate in hydrogen bonding with a biological target, potentially enhancing binding affinity and specificity.

Diversification of the N-Octyl Chain and Stereochemical Variants

Strategies for N-Chain Diversification:

Chain Length Variation: Using amines with shorter (e.g., butylamine, hexylamine) or longer (e.g., decylamine, dodecylamine) alkyl chains to modulate lipophilicity.

Branching: Incorporating branched alkyl amines (e.g., iso-octylamine) to investigate the effect of steric bulk near the nitrogen atom.

Introduction of Functional Groups: Employing amino alcohols or diamines to introduce hydroxyl or additional amino groups at the terminus of the N-alkyl chain, providing sites for further conjugation.

Stereochemical Variants: If a chiral amine is used, such as (R)- or (S)-2-octylamine, diastereomeric succinimide products can be synthesized, allowing for the exploration of stereospecific interactions with biological targets.

Heterocyclic Annulations and Spirocyclization Strategies

To create more rigid and three-dimensionally complex structures, heterocyclic annulation and spirocyclization strategies are employed. These approaches can lead to novel scaffolds with distinct pharmacological profiles. acs.org Spirocycles, where two rings share a single atom, are of particular interest in drug design. nih.gov

Starting from derivatives of this compound, spirocyclic systems can be constructed. For instance, transition-metal-catalyzed C-H activation of maleimides can lead to spirocyclization, forming diverse spirosuccinimides. rsc.org Another approach involves the tandem reaction of diazoarylidene succinimides with substrates containing hydroxyl groups and multiple bonds, which, after Rh(II)-catalyzed insertion and base-promoted cyclization, yields spiro-annulated O-heterocycles. nih.gov These strategies significantly expand the structural diversity of the initial pyrrolidinedione, providing access to complex molecules for advanced SAR studies. nih.gov

Incorporation of this compound into Complex Molecular Architectures

Beyond simple analogues, the this compound motif can be incorporated into larger and more complex molecular structures. This includes conjugation to biomolecules like peptides or formation of macrocyclic systems, opening up possibilities for advanced applications in chemical biology and materials science. nih.gov

Conjugation with Peptides, Proteins, or Bioconjugation Studies

Bioconjugation is the covalent attachment of a molecule to a biomolecule, such as a peptide or protein. neulandlabs.com While this compound itself is not typically used directly for conjugation, the underlying succinimide chemistry is central to many bioconjugation techniques. researchgate.net Specifically, N-hydroxysuccinimide (NHS) esters are widely used to react with primary amine groups (like the N-terminus or lysine (B10760008) side chains) on peptides and proteins to form stable amide bonds. neulandlabs.com

To incorporate the 1-octylpyrrolidinedione moiety into a bioconjugation scheme, a derivative bearing a reactive group is required. For example, a carboxyl group could be introduced at the end of the N-octyl chain. This carboxyl group can then be activated, for instance as an NHS ester, creating a reactive handle for attachment to a peptide. biosyn.com Such a conjugate would combine the properties of the peptide (e.g., specific targeting) with the lipophilic character of the octyl-succinimide fragment. This strategy is used to enhance cellular uptake or modulate the physicochemical properties of therapeutic peptides. nih.gov

Formation of Macrocyclic Systems and Supramolecular Assemblies

The pyrrolidine (B122466) ring is a versatile building block that can be incorporated into macrocyclic structures. nih.gov Macrocycles are large ring structures that often exhibit unique binding properties due to their pre-organized, yet flexible, conformations. The synthesis of such systems can be achieved through various cyclization strategies.

For example, a bifunctional derivative of this compound could be prepared, with reactive groups at both the N-octyl chain and the succinimide ring. This bifunctional monomer could then undergo a ring-closing reaction with another complementary molecule to form a large macrocyclic system. rsc.org Strategies such as 1,3-dipolar cycloadditions involving azomethine ylides and N-substituted maleimides have been used to create complex, 20-membered macrocycles containing two pyrrolidine fragments. nih.gov The inclusion of the N-octyl group would impart a significant lipophilic character to a specific region of the macrocycle, potentially driving supramolecular assembly or mediating interactions with lipid membranes.

Advanced Functionalization of Alkyl Chains and Pyrrolidinedione Moieties

The chemical structure of this compound, featuring a saturated N-alkyl chain and a reactive pyrrolidinedione ring, offers multiple sites for advanced functionalization. Research into N-substituted succinimides has revealed several strategies to modify both the heterocyclic core and its substituents, aiming to alter the molecule's physicochemical properties or to synthesize new derivatives. These modifications primarily target the carbonyl groups and the ethylene (B1197577) bridge of the pyrrolidinedione moiety.

Functionalization of the Pyrrolidinedione Moiety

The pyrrolidinedione ring is the most chemically active part of the molecule. Advanced functionalization strategies include ring-opening reactions, reduction of the carbonyl groups, and substitution on the ring's carbon atoms.

One significant functionalization is the ring-opening of the imide cycle. The reaction of N-substituted succinimides with hydroxylamine (B1172632), for example, leads to the opening of the five-membered ring to form N-hydroxybutaneamide derivatives, commonly known as hydroxamic acids. mdpi.combeilstein-archives.org This transformation converts the cyclic imide into a linear amide structure with a new functional group, which is of interest in medicinal chemistry. mdpi.com The reaction proceeds through the nucleophilic attack of hydroxylamine on one of the carbonyl carbons of the imide. mdpi.combeilstein-archives.org

Another approach involves the reduction of the carbonyl groups . Studies on related N-substituted succinimides have explored the reduction of one or both carbonyls as a means of structural modification. nih.gov This can lead to the formation of hydroxylated or completely reduced pyrrolidine rings, significantly altering the planarity and polarity of the original moiety.

Furthermore, substitution on the ethylene carbons of the succinimide ring provides a pathway to introduce additional functional groups. Research on the structure-activity relationships of certain N-substituted succinimides has shown that mono- and dialkyl substitution on the succinimide ring is a viable modification strategy. nih.gov More advanced techniques can achieve C-H functionalization. For instance, lithiation at the α-position to the nitrogen atom in N-substituted pyrrolidines allows for the subsequent introduction of a wide range of electrophiles, enabling the synthesis of derivatives with quaternary stereocenters. fao.org

The table below summarizes key functionalization strategies applicable to the pyrrolidinedione moiety of N-alkylsuccinimides.

| Functionalization Strategy | Reagents/Conditions | Resulting Modification |

| Imide Ring Opening | Hydroxylamine (NH₂OH) | Formation of N-hydroxybutaneamide derivatives (hydroxamic acids). mdpi.combeilstein-archives.org |

| Carbonyl Group Reduction | Reducing Agents | Conversion of one or both C=O groups to C-OH or CH₂ groups. nih.gov |

| Ring Alkylation | Alkylating Agents | Introduction of mono- or dialkyl substituents on the ring's carbon backbone. nih.gov |

| α-Carbon Functionalization | Lithiation (e.g., n-BuLi) followed by electrophilic quench | Introduction of various substituents at the carbon adjacent to the nitrogen. fao.org |

Functionalization of the N-Octyl Chain

The N-octyl chain is a saturated, non-polar alkyl group. Its chemical reactivity is significantly lower than that of the pyrrolidinedione ring. Functionalization of this aliphatic chain typically requires more vigorous reaction conditions, often involving free-radical mechanisms or advanced C-H activation catalysis. While specific research on the functionalization of the N-octyl chain in this compound is not extensively detailed in the literature, standard alkane chemistry principles suggest that reactions such as terminal hydroxylation or halogenation could be employed to introduce functionality. These transformations would allow for subsequent derivatization, enabling the attachment of other chemical entities to the end of the alkyl chain. However, research has predominantly focused on the more reactive succinimide ring for derivatization efforts.

Computational and Theoretical Studies of 1 Octylpyrrolidine 2,5 Dione Molecular Systems

Quantum Chemical Calculations on Molecular Conformations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These calculations can determine the most stable three-dimensional arrangements (conformations) of the atoms and map the distribution of electrons within the molecule, which dictates its chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining ground-state properties by approximating the complex many-electron system to a simpler one based on electron density.

Studies on analogous N-substituted succinimides, such as N-methyl-succinimide, have been performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to analyze their structural and electronic properties. jocpr.com Such calculations for 1-Octylpyrrolidine-2,5-dione would begin by optimizing the molecular geometry to find the lowest energy conformation. This involves calculating the potential energy surface by systematically rotating the flexible bonds, particularly within the octyl chain and at its connection to the pyrrolidine-2,5-dione ring.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap suggests the molecule is more reactive. For instance, in a study of various N-(substituted) sulfonyl carboxamides bearing the pyrrolidine-2,5-dione moiety, the HOMO-LUMO energy values were used to assess the electron-donating or accepting affinity of the molecules. tandfonline.com

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). jocpr.comtandfonline.com For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms of the alkyl chain.

Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures, providing insights into the molecule's stability and behavior under varying thermal conditions. jocpr.com

Prediction of Reactivity and Mechanistic Pathways via Computational Models

Transition State Analysis and Reaction Coordinate Mapping

Transition state analysis is a fundamental computational approach used to study the mechanism of chemical reactions. It involves locating the transition state—the highest energy point along the reaction pathway—which is critical for determining the reaction rate. nih.gov Enzymes, for instance, function by stabilizing these reaction transition states. ufl.edu The process involves the synthesis of isotopically labeled substrates, measurement of intrinsic kinetic isotope effects (KIEs), and the use of quantum chemical methods to match a transition state structure with the experimental KIEs. nih.gov

Reaction coordinate mapping is a technique used to describe the progress of a reaction from reactants to products. It involves identifying a collective degree of freedom from the environment (the reaction coordinate) and incorporating it into an enlarged system Hamiltonian. arxiv.orgresearchgate.net This method is particularly effective for accurately describing scenarios with strong system-reservoir coupling and non-Markovian effects, where the system's future evolution depends on its past history. arxiv.orgarxiv.orgaps.org The mapping technique allows for a non-perturbative treatment of the system-bath coupling, making it suitable for studying complex quantum dynamics. aps.org

While direct transition state analysis and reaction coordinate mapping studies for this compound are not extensively documented, the principles can be applied to understand its potential reactions, such as nucleophilic attack at the carbonyl carbons or reactions involving the octyl chain. Such analyses would provide critical data on activation energies and reaction pathways, essential for predicting its chemical behavior and stability.

Orbital Interactions and Electronic Descriptors for Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of this. The HOMO-LUMO energy gap is a crucial electronic descriptor, with a smaller gap generally indicating higher chemical reactivity. researchgate.net

In computational studies of related molecules, such as 1-((dibenzylamino)methyl)-pyrrolidine-2,5-dione, the HOMO-LUMO energy gap was calculated to be 4.25 eV, indicating significant charge transfer within the molecule. researchgate.net Natural Bond Orbital (NBO) analysis further reveals the nature of intramolecular interactions. For instance, NBO analysis of a pyrrolidine-2,5-dione derivative showed significant stabilization energies from the transfer of electron density from the succinimide (B58015) ring to the antibonding orbitals of a dibenzyl ring. researchgate.net

These electronic descriptors are vital for predicting how this compound will interact with other molecules. A lower HOMO-LUMO gap would suggest it could be more reactive, while NBO analysis could pinpoint specific atoms or functional groups that are likely to participate in chemical reactions.

| Electronic Descriptor | Significance | Typical Findings in Related Pyrrolidine-diones |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | Calculated gaps around 4.25 eV suggest charge transfer phenomena. researchgate.net |

| NBO Analysis | Quantifies intramolecular charge transfer and stabilization energies (E(2)). | High stabilization values (e.g., >50 kJ/mol) indicate strong electronic delocalization. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions. |

In Silico Screening and Ligand-Based Design Principles for Molecular Interactions

In silico techniques are indispensable in modern drug discovery and materials science for screening large libraries of compounds and designing molecules with specific properties.

Molecular Docking and Binding Mode Prediction with Target Biomolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. acellera.com The process involves predicting the binding mode and affinity, often expressed as a docking score or binding energy.

For example, computational studies on pyrrolidine-2,3-dione derivatives identified them as novel inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease. nih.gov In these studies, molecular dynamics simulations were used to explore the stability and interaction mechanisms of the inhibitors within the ATP-binding site of the Cdk5/p25 complex. nih.gov The binding free energy estimations suggested that these inhibitors form strong and stable interactions with the target. nih.gov

A hypothetical docking study of this compound against a target enzyme would involve placing the molecule into the enzyme's active site computationally. The results would predict the most stable binding pose and calculate the binding affinity. The long octyl chain could potentially form significant hydrophobic interactions within a corresponding pocket in the target protein, while the polar pyrrolidine-2,5-dione head could form hydrogen bonds.

| Docking Parameter | Description | Example Finding for Pyrrolidine-dione Derivatives |

| Binding Energy | The estimated free energy of binding between the ligand and the target. More negative values indicate stronger binding. | Lowest binding energy compared to a reference compound, indicating strong binding with the Cdk5/p25 complex. nih.gov |

| Binding Pose | The predicted 3D orientation of the ligand within the target's binding site. | Occupied the ATP-binding site and formed stable interactions. nih.gov |

| Key Interactions | Specific hydrogen bonds, hydrophobic interactions, or electrostatic contacts that stabilize the complex. | Interactions with key amino acid residues in the active site, such as MET793. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling at the Molecular Level

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to predict the activity of new, untested compounds. mdpi.com

QSAR studies have been successfully applied to related heterocyclic compounds. For instance, a QSAR model was developed for a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.gov This model explained up to 91% of the variance in the observed activity and was validated through various statistical tests. nih.gov The statistical analysis revealed that the antiarrhythmic activity was mainly dependent on specific descriptors related to the molecule's charge distribution and topology. nih.gov

To develop a QSAR model for this compound and its analogues, a set of similar compounds with known biological activity (e.g., enzyme inhibition) would be required. Various molecular descriptors for these compounds would be calculated, and statistical methods like multiple linear regression (MLR) would be used to build a predictive model. mdpi.comnih.gov Such a model could then be used to guide the design of new derivatives with enhanced activity.

| QSAR Component | Role in Model Development | Example from Related Pyrrolidinone Study nih.gov |

| Molecular Descriptors | Numerical representations of molecular properties (e.g., hydrophobicity, electronic properties, size). | PCR (Principal Component Regression) and JGI4 (a topological descriptor) were found to be the most significant. |

| Statistical Method | Algorithm used to build the relationship between descriptors and activity (e.g., Multiple Linear Regression). | A linear regression equation was developed with a high correlation coefficient (R = 0.95). |

| Model Validation | Statistical tests (e.g., Leave-One-Out Cross-Validation, external test set) to ensure the model is robust and predictive. | The model was successfully validated by LOO, LMO, external, and Y-scrambling tests. |

Advanced Spectroscopic and Chromatographic Methodologies for Research Analysis of 1 Octylpyrrolidine 2,5 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like 1-Octylpyrrolidine-2,5-dione. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. rsc.org

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons of the octyl chain and the pyrrolidine-2,5-dione ring. The methylene (B1212753) protons on the ring are chemically equivalent and would appear as a singlet, while the protons of the octyl group would exhibit characteristic multiplets due to spin-spin coupling. Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom, allowing for a complete carbon skeleton map. rsc.org The carbonyl carbons of the dione (B5365651) moiety would appear at the most downfield chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on standard chemical shift values for analogous functional groups and structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| C=O | - | ~177 | Imide Carbonyl Carbons |

| N-CH₂ (Pyrrolidine) | - | ~38 | Methylene Carbon adjacent to Nitrogen |

| N-CH₂-CH₂ (Pyrrolidine) | ~2.70 (s, 4H) | ~28 | Methylene Protons and Carbons of the dione ring |

| N-CH₂ (Octyl) | ~3.55 (t, 2H) | ~40 | Methylene Protons and Carbon of Octyl chain attached to Nitrogen |

| N-CH₂-CH₂ (Octyl) | ~1.55 (quint, 2H) | ~29 | Methylene Protons and Carbon of Octyl chain |

| -(CH₂)₅- | ~1.2-1.4 (m, 10H) | ~22-32 | Methylene Protons and Carbons in the middle of the Octyl chain |

| -CH₃ | ~0.88 (t, 3H) | ~14 | Terminal Methyl Protons and Carbon of Octyl chain |

While this compound itself is achiral, multi-dimensional NMR techniques are crucial for unambiguously assigning signals and understanding the molecule's preferred conformation in solution. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, which would be used to trace the connectivity of the octyl chain, confirming the sequence of methylene groups from the N-CH₂ to the terminal CH₃.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the connection of the octyl chain to the nitrogen atom of the pyrrolidine-2,5-dione ring by observing a correlation between the N-CH₂ protons of the octyl group and the carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the protons of the octyl chain and the pyrrolidine (B122466) ring, offering insights into the molecule's conformational preferences and the folding of the alkyl chain. researchgate.net

Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study molecular processes that occur on the NMR timescale. rsc.org For this compound, intramolecular dynamics could include the rotation around the N-CH₂ bond connecting the octyl chain to the ring or potential conformational flexing of the five-membered ring. While the pyrrolidine-2,5-dione ring is relatively rigid, subtle conformational exchanges could be investigated. By lowering the temperature, it might be possible to slow these processes enough to observe distinct signals for protons that are equivalent at room temperature, allowing for the determination of the energy barriers associated with these dynamic events. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and providing evidence for its elemental composition and structure through fragmentation analysis. chemguide.co.uk

In the synthesis of this compound, High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming its elemental composition. nih.gov Unlike low-resolution MS, HRMS can measure m/z values to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique molecular formula. For this compound (C₁₂H₂₁NO₂), HRMS would distinguish its exact mass from other combinations of atoms that might have the same nominal mass, providing unequivocal confirmation of a successful synthesis. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₂ |

| Calculated Monoisotopic Mass ([M+H]⁺) | 212.1645 u |

| Typical Experimental Observation | 212.1645 ± 0.0011 u (within 5 ppm) |

The fragmentation pattern observed in a mass spectrum provides a fingerprint of a molecule's structure. chemguide.co.uk When the molecular ion of this compound is formed, it can undergo characteristic fragmentation pathways that help to elucidate its structure. mjcce.org.mknih.gov

Key fragmentation processes would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides. This could lead to the loss of an alkyl radical from the octyl chain.

Cleavage of the Alkyl Chain: The long octyl chain can fragment at various points, leading to a series of ions separated by 14 Da (the mass of a CH₂ group).

Ring Fragmentation: The pyrrolidine-2,5-dione ring itself can fragment, for instance, through the loss of carbon monoxide (CO).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Fragmentation pathways are predictive and depend on the ionization technique (e.g., EI, ESI).

| Predicted m/z | Possible Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 211 | [M-H]⁺ | Loss of a hydrogen radical |

| 112 | [C₈H₁₈]⁺ or [C₄H₄NO₂]⁺ | Cleavage of the N-octyl bond |

| 99 | [C₄H₅NO₂]⁺ | Pyrrolidine-2,5-dione ring fragment |

| 83 | [C₆H₁₁]⁺ | Loss of the pyrrolidine-2,5-dione moiety |

| 57 | [C₄H₉]⁺ | Fragment from the octyl chain |

| 43 | [C₃H₇]⁺ | Fragment from the octyl chain |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. ksu.edu.sa These techniques are highly effective for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies. purdue.edu IR and Raman are often considered complementary, as some vibrational modes may be strong in one technique and weak or silent in the other. nih.govmdpi.com

For this compound, the most prominent features in its IR and Raman spectra would be the absorptions corresponding to the imide carbonyl groups and the C-H bonds of the alkyl chain. utdallas.edu

C=O Stretching: The pyrrolidine-2,5-dione ring contains two carbonyl groups as part of an imide functional group. This typically gives rise to two distinct C=O stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. These are usually very strong and sharp peaks in the IR spectrum. researchgate.net

C-H Stretching: The numerous C-H bonds in the octyl chain and the pyrrolidine ring will produce strong absorption bands in the 2850-3000 cm⁻¹ region. lumenlearning.com

C-N Stretching: The stretching vibration of the C-N bond in the imide ring would also be observable.

Regarding hydrogen bonding, this compound lacks an N-H proton, meaning it cannot act as a hydrogen bond donor. However, the lone pairs of electrons on the two carbonyl oxygen atoms can act as hydrogen bond acceptors. nih.gov This can be studied by analyzing the spectra in different solvents. In a protic solvent capable of hydrogen bonding (e.g., an alcohol), the C=O stretching frequency would be expected to shift to a lower wavenumber compared to the frequency observed in a non-polar, aprotic solvent. This shift is indicative of hydrogen bond formation, which slightly weakens the C=O bond. mdpi.comnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850-2960 | Strong | Strong |

| C=O Asymmetric Stretch (Imide) | ~1770 | Strong | Medium |

| C=O Symmetric Stretch (Imide) | ~1700 | Strong | Medium |

| CH₂ Bend (Scissoring) | ~1465 | Medium | Medium |

| C-N Stretch | 1200-1350 | Medium | Weak |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the elucidation of the three-dimensional atomic arrangement within a crystalline solid. This method relies on the principle of constructive interference of monochromatic X-rays that are scattered by the electron clouds of atoms in a periodic lattice. The resulting diffraction pattern is unique to a specific crystalline structure and provides a wealth of information regarding bond lengths, bond angles, and unit cell dimensions. For a compound such as this compound, which is solid at room temperature, XRD is indispensable for confirming its molecular structure, understanding its packing in the solid state, and identifying different crystalline forms (polymorphs).

Single Crystal X-ray Analysis for Conformation and Intermolecular Interactions

Single crystal X-ray analysis is the definitive method for determining the precise molecular structure and conformation of a compound. By analyzing the diffraction pattern from a single, high-quality crystal, a detailed three-dimensional model of the molecule can be constructed. This technique allows for the accurate measurement of atomic coordinates, from which bond lengths, bond angles, and torsional angles are calculated.

For derivatives of pyrrolidine-2,5-dione (also known as succinimide), single-crystal XRD studies reveal key structural features. For instance, analysis of the parent compound, pyrrolidine-2,5-dione, shows that the non-hydrogen atoms of the molecule are nearly coplanar. nih.gov In the crystal structure of a related compound, 1-(Anthracen-1-yl)pyrrolidine-2,5-dione, the succinimide (B58015) ring is oriented at a significant angle of 71.94 (4)° away from the plane of the anthracene (B1667546) group. nih.gov This type of analysis would be crucial for determining the conformation of the octyl chain relative to the pyrrolidine-2,5-dione ring in the title compound.

Furthermore, this technique provides profound insights into the intermolecular interactions that govern the packing of molecules in the crystal lattice. These non-covalent interactions, such as hydrogen bonds and van der Waals forces, are fundamental to the physical properties of the solid, including melting point and solubility. In the crystal structures of succinimide derivatives, various intermolecular interactions are observed, including N–H···O hydrogen bonds, C–H···O interactions, C–H···π, and π–π stacking interactions. nih.govnih.gov For this compound, which lacks an N-H bond for classical hydrogen bonding, the analysis would focus on weaker C–H···O interactions between the alkyl chain or the ring methylene groups and the carbonyl oxygen atoms, as well as van der Waals forces involving the long octyl chains.

Table 1: Representative Crystal Data for Pyrrolidine-2,5-dione Derivatives

| Parameter | 1-(Anthracen-1-yl)pyrrolidine-2,5-dione nih.gov | Pyrrolidine-2,5-dione nih.gov |

|---|---|---|

| Chemical Formula | C18H13NO2 | C4H5NO2 |

| Formula Weight | 275.29 | 99.09 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P b c a | P 21/n |

| a (Å) | 18.4179 (9) | 8.3248 (10) |

| b (Å) | 5.7697 (4) | 5.1160 (6) |

| c (Å) | 12.4403 (6) | 11.0260 (13) |

| β (°) | 90 | 108.787 (3) |

| Volume (ų) | 1321.98 (13) | 444.64 (9) |

| Z | 4 | 4 |

This table presents data for related compounds to illustrate the type of information obtained from single crystal X-ray analysis.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk solid sample. Unlike single-crystal XRD, which requires a perfect, isolated crystal, PXRD can be performed on a finely ground (polycrystalline) powder. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ) and serves as a unique "fingerprint" for a specific crystalline phase.

In the research context of this compound, PXRD is essential for several reasons. Firstly, it is used for phase identification by comparing the experimental diffractogram to reference patterns in databases or to patterns calculated from single-crystal data. Secondly, PXRD is the primary tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and PXRD allows for their identification and quantification in a bulk sample. rsc.org

The technique is also instrumental in assessing the purity of a synthesized batch of this compound. The presence of crystalline impurities or unreacted starting materials would be evident as additional peaks in the PXRD pattern. semanticscholar.org Furthermore, the sharpness and intensity of the diffraction peaks can provide qualitative information about the degree of crystallinity of the sample. While determining a complex molecular structure solely from powder data can be challenging, modern computational methods, sometimes combined with other techniques like solid-state NMR, have made it increasingly feasible for organic molecules. rsc.orgnih.gov

Advanced Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are fundamental for the separation, identification, and purification of compounds in a mixture. For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant and powerful methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a mixture in a liquid mobile phase that is pumped through a column containing a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and a buffer. derpharmachemica.comresearchgate.net

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The nonpolar octyl chain of this compound would interact strongly with the C18 stationary phase, leading to longer retention times compared to more polar impurities. By running a gradient, where the proportion of the organic solvent in the mobile phase is increased over time, compounds can be eluted in order of increasing hydrophobicity. derpharmachemica.com A UV detector is commonly used for detection, as the carbonyl groups in the pyrrolidine-2,5-dione ring exhibit UV absorbance. HPLC is crucial for assessing the purity of a research sample, allowing for the quantification of impurities with high precision and accuracy. researchgate.netresearchgate.net

Gas Chromatography (GC) is another powerful separation technique, but it is limited to compounds that are volatile and thermally stable. This compound, with its C8 alkyl chain, is expected to have sufficient volatility to be amenable to GC analysis. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A nonpolar or mid-polarity column (e.g., based on polysiloxanes) would likely be effective. GC often provides higher resolution and faster analysis times than HPLC and is exceptionally sensitive, especially when coupled with a mass spectrometer (GC-MS) for definitive peak identification. It is an excellent tool for assessing purity by detecting trace volatile impurities.

Table 2: Illustrative Chromatographic Conditions for the Analysis of Succinimide Derivatives

| Parameter | HPLC Method derpharmachemica.comresearchgate.net | Gas Chromatography (GC) Method |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Gas Chromatography (GC) |

| Stationary Phase | C18 (Octadecyl-silica) | Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and aqueous buffer (e.g., phosphate (B84403) buffer) | Inert carrier gas (e.g., Helium, Nitrogen) |

| Detection | UV-Vis Detector (e.g., at 210 nm) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Typical Application | Purity determination, quantification of impurities, preparative isolation | Purity assessment, detection of volatile impurities, identification (with MS) |

This table provides typical parameters and is intended to be illustrative of the methods used for this class of compounds.

Mechanistic Investigations of Molecular Interactions Involving 1 Octylpyrrolidine 2,5 Dione

Molecular Recognition and Binding Studies

Detailed molecular recognition and binding studies specifically for 1-Octylpyrrolidine-2,5-dione have not been identified in the available research literature. While the pyrrolidine-2,5-dione scaffold is known to participate in various biological interactions, the influence of the 1-octyl substituent on specific binding events is not characterized.

Elucidation of Specific Ligand-Target Interactions (e.g., DNA Binding, Enzyme Active Sites)

There is no specific information available from the searched literature detailing the interactions of this compound with targets such as DNA or specific enzyme active sites. Research on other derivatives of pyrrolidine-2,5-dione suggests that interactions are often governed by the substituents on the core ring structure, which influence factors like hydrophobicity and steric compatibility with a target's binding pocket. nih.govnih.gov For instance, molecular docking studies on different succinimide (B58015) derivatives have been used to simulate interactions with protein residues, but these have not been applied to this compound in the available literature. ekb.eg

Allosteric Modulation and Conformational Changes upon Binding

No studies were found that investigate the potential for this compound to act as an allosteric modulator or to induce specific conformational changes in a biological target upon binding.

Enzyme Inhibition/Activation Mechanisms at the Molecular Level

While various derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated as inhibitors for a range of enzymes, specific mechanistic studies at the molecular level for this compound are absent from the reviewed literature.

Cholinesterase Inhibition (AChE, BuChE) Mechanisms

No research data was found regarding the cholinesterase (acetylcholinesterase or butyrylcholinesterase) inhibitory activity or the potential mechanism of action for this compound.

Applications of 1 Octylpyrrolidine 2,5 Dione in Advanced Materials Research

Development of 1-Octylpyrrolidine-2,5-dione as Monomers for Polymer Synthesis

The bifunctional nature of this compound, with its reactive pyrrolidine-2,5-dione ring and the passive but influential octyl group, makes it a candidate for the development of specialized polymers. The incorporation of such monomers can lead to polymers with tailored properties, including thermal stability, solubility, and amphiphilicity.

Design Principles for Tailored Macromolecular Structures

The design of macromolecular structures utilizing this compound as a monomer is guided by the desired final properties of the polymer. The long alkyl chain of the monomer can be exploited to introduce hydrophobicity and flexibility into the polymer backbone. By copolymerizing this compound with other monomers, researchers can precisely tune the hydrophilic-lipophilic balance of the resulting material. This control is crucial for applications such as drug delivery, where the polymer's interaction with both aqueous environments and lipid membranes is critical.

Furthermore, the pyrrolidine-2,5-dione ring can be opened under certain conditions, offering a pathway to polyamide structures. The octyl side chain would then be regularly spaced along the polymer chain, influencing the material's morphology and intermolecular interactions. The table below outlines key design considerations when using N-alkylpyrrolidine-2,5-dione monomers.

| Design Principle | Influence of this compound | Potential Polymer Property |

| Hydrophobicity | The C8 alkyl chain introduces significant nonpolar character. | Increased solubility in organic solvents, altered surface properties. |

| Flexibility | The alkyl chain can act as an internal plasticizer. | Lowered glass transition temperature, increased elasticity. |

| Amphiphilicity | Combination of the polar dione (B5365651) ring and nonpolar alkyl chain. | Self-assembly in solution, potential for micelle formation. |

| Functionality | The dione ring can be a site for further chemical modification. | Post-polymerization functionalization, cross-linking capabilities. |

Polymerization Mechanisms and Reaction Kinetics

Ring-opening polymerization (ROP) of the succinimide (B58015) ring is another potential pathway, leading to polyamides. This typically requires more stringent reaction conditions, such as high temperatures or the use of strong nucleophiles or catalysts. The kinetics of such a process would be dependent on the ring strain and the reactivity of the carbonyl groups within the dione structure.

Investigation of Self-Assembly Mechanisms of this compound Derivatives

The amphiphilic character of this compound derivatives makes them prime candidates for studying self-assembly phenomena. The interplay between the hydrophilic pyrrolidine-2,5-dione headgroup and the hydrophobic octyl tail can drive the formation of organized supramolecular structures in solution.

Supramolecular Chemistry and Host-Guest Systems

In the realm of supramolecular chemistry, molecules like this compound can participate in host-guest interactions. The pyrrolidine-2,5-dione ring, with its carbonyl groups, can act as a hydrogen bond acceptor, allowing it to interact with suitable donor molecules. The octyl chain, on the other hand, can engage in van der Waals interactions within hydrophobic pockets of larger host molecules, such as cyclodextrins or calixarenes. These interactions are the foundation for creating complex, non-covalently linked architectures with potential applications in sensing and molecular recognition.

Formation of Nanostructures and Ordered Architectures

The self-assembly of this compound derivatives in selective solvents can lead to the formation of various nanostructures, including micelles, vesicles, and nanotubes. The geometry of these structures is dictated by the packing parameter of the molecule, which is influenced by the relative sizes of the hydrophilic headgroup and the hydrophobic tail. In aqueous environments, it is expected that these molecules would form micelles with a hydrophobic core composed of the octyl chains and a hydrophilic corona of the pyrrolidine-2,5-dione headgroups.

The table below summarizes the expected nanostructures based on the principles of self-assembly for amphiphilic molecules with similar architectures.

| Nanostructure | Driving Force | Potential Application |

| Micelles | Hydrophobic effect in polar solvents. | Drug delivery, solubilization of nonpolar substances. |

| Reverse Micelles | Hydrophilic interactions in nonpolar solvents. | Nanoreactors, catalyst carriers. |

| Vesicles (Bilayers) | Favorable packing of the amphiphiles. | Artificial cells, encapsulation of hydrophilic molecules. |

| Langmuir-Blodgett Films | Assembly at the air-water interface. | Thin-film coatings, sensors. |

Integration into Functional Organic Frameworks and Composites

The incorporation of this compound and its polymeric derivatives into larger material systems, such as functional organic frameworks and composites, can impart new or enhanced properties to the final material.

Functional organic frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are porous crystalline materials with a wide range of applications. While direct incorporation of this compound as a linker in these frameworks is not yet widely reported, its derivatives could be used to functionalize the pores of these materials post-synthetically. The long octyl chains could modify the polarity of the pores, enhancing their affinity for nonpolar guest molecules.

Role in Functional Coatings and Additives

In the realm of functional coatings, this compound, also known as N-octylsuccinimide, is investigated for its potential as a corrosion inhibitor and a surface-modifying additive. The efficacy of organic corrosion inhibitors is largely dependent on their ability to adsorb onto a metal surface, forming a protective barrier against corrosive agents. uv.mxmdpi.com This adsorption can occur through physical interactions (physisorption) or the formation of chemical bonds (chemisorption) between the inhibitor molecules and the metal. mdpi.com

The molecular structure of N-octylsuccinimide suggests a potential mechanism for corrosion inhibition. The pyrrolidine-2,5-dione ring contains nitrogen and oxygen atoms, which are heteroatoms with lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of metal atoms, facilitating adsorption onto the surface. uctm.edu The long octyl chain, being hydrophobic, would then orient away from the metal surface, creating a nonpolar film that repels water and other corrosive agents. This protective film acts as a barrier, slowing down both the anodic and cathodic reactions of the corrosion process. mdpi.com

The general mechanism for such organic inhibitors involves the blocking of active sites on the metal surface, thereby reducing the corrosion rate. uctm.edu The effectiveness of the inhibitor is often concentration-dependent, with an optimal concentration providing the most significant protective layer. uv.mx While specific studies on this compound are not extensively detailed in publicly available research, the principles of corrosion inhibition by similar long-chain N-alkyl compounds support its potential application in this area.

As a functional additive, N-octylsuccinimide can also be considered for its role in modifying the surface properties of materials. Its amphiphilic character suggests it could act as a surfactant or dispersant in various formulations. Succinimide compounds, more broadly, have been utilized as additives in lubricating oils to enhance performance. googleapis.com

Advanced Material Design for Specific Research Functionalities (e.g., photosensitive materials)

The development of photosensitive materials is a significant area of advanced materials research, with applications ranging from photocurable coatings and inks to dental materials. mdpi.com These materials rely on photoinitiators, compounds that absorb light and generate reactive species to initiate a polymerization reaction. mdpi.com

While direct evidence of this compound's use as a primary photoinitiator is limited, the pyrrolidine-2,5-dione (succinimide) moiety is a structural component in various organic molecules. The potential for N-substituted succinimides to be involved in photopolymerization processes exists, possibly as a part of a more complex photoinitiating system or as a monomer that can be incorporated into a polymer chain. researchgate.net

The design of advanced photosensitive materials often involves the careful selection of monomers, oligomers, and photoinitiators to achieve desired properties such as curing speed, adhesion, and mechanical strength of the final cured material. mdpi.com The inclusion of a molecule like N-octylsuccinimide could potentially influence these properties. The octyl group, for instance, could enhance the compatibility of the molecule with nonpolar resins and contribute to the flexibility of the resulting polymer.

Further research would be necessary to fully elucidate the specific role and effectiveness of this compound in photosensitive material formulations. This could involve studies on its photoreactivity, its influence on polymerization kinetics, and the properties of the resulting polymers.

Molecular Modeling and Simulation in Materials Design for Pyrrolidinedione-Containing Systems

Molecular modeling and simulation are powerful tools in materials science for predicting and understanding the behavior of molecules at the atomic level. These computational methods can provide insights into structure-property relationships, guiding the design of new materials with specific functionalities. nih.govnih.gov

For systems containing pyrrolidinedione derivatives like this compound, molecular dynamics (MD) simulations can be employed to study their behavior in various environments relevant to materials applications. For instance, MD simulations could be used to investigate the adsorption of N-octylsuccinimide molecules on different metal surfaces. iphy.ac.cn Such simulations can reveal the preferred orientation of the molecules on the surface, the strength of the adsorption, and the structure of the resulting protective film. This information is crucial for understanding its potential as a corrosion inhibitor. researchgate.net

The simulations can model the interactions between the individual atoms of the N-octylsuccinimide molecule and the atoms of the material surface. mdpi.com By calculating the interaction energies, researchers can predict the stability and coverage of the adsorbed layer. Monte Carlo simulations are another computational technique that can be used to study the adsorption of molecules at interfaces, providing insights into the equilibrium distribution of molecules between a solution and a surface. nih.gov

In the context of polymer-based materials, molecular modeling can be used to predict the compatibility of N-octylsuccinimide with different polymer matrices. Simulations can also provide information on how the addition of this molecule might affect the mechanical and thermal properties of the polymer. mdpi.com For photosensitive materials, computational studies could explore the electronic properties of the pyrrolidinedione ring to assess its potential for light absorption and the generation of reactive species.

While specific simulation studies focused solely on this compound are not widely reported, the established methodologies of molecular modeling are readily applicable to investigate its role in advanced materials.

Interactive Data Table: Potential Research Parameters for Molecular Modeling of this compound

| Simulation Type | Investigated Property | Potential Application Area | Key Parameters to Study |

| Molecular Dynamics (MD) | Adsorption energy and orientation on a metal surface | Functional Coatings (Corrosion Inhibition) | Force field parameters, surface model, solvent effects, temperature |

| Monte Carlo (MC) | Adsorption isotherm at a liquid-solid interface | Functional Coatings (Additives) | Chemical potential, surface coverage, temperature |

| Quantum Mechanics (QM) | Electronic structure and reactivity of the pyrrolidinedione ring | Photosensitive Materials | HOMO-LUMO gap, charge distribution, excitation energies |

| Coarse-Grained MD | Self-assembly and phase behavior in a polymer matrix | Advanced Material Design | Interaction potentials, concentration, temperature |

Future Research Directions and Academic Translational Perspectives

Emerging Methodologies in Pyrrolidinedione Chemistry and Bio-Organic Synthesis

The synthesis of pyrrolidine (B122466) derivatives is a dynamic field in organic chemistry, with continuous development of more efficient and selective methods. mdpi.comnih.gov Future research into 1-Octylpyrrolidine-2,5-dione would benefit from adopting state-of-the-art synthetic strategies that enhance yield, purity, and sustainability.

Recent advancements have focused on stereoselective synthesis, which is crucial for producing optically pure pyrrolidine derivatives for pharmaceutical applications. mdpi.com Methodologies are often classified into two main groups: those that start with an existing chiral pyrrolidine ring, such as proline or 4-hydroxyproline, and those that construct the ring from acyclic precursors via stereoselective cyclization. mdpi.comnih.gov Proline, in particular, serves as a versatile chiral synthon for a wide spectrum of natural products containing the pyrrolidine scaffold. rsc.org

Innovations in synthetic reactions offer promising routes for creating diverse pyrrolidinedione libraries. Key emerging methodologies include:

Multicomponent Reactions (MCRs): MCRs have gained traction for preparing pyrrolidine derivatives due to their high atom and step economy, which reduces waste compared to traditional multistep approaches. researchgate.netsemanticscholar.org These one-pot reactions allow for the creation of complex molecules with significant structural diversity. researchgate.net

Catalytic Systems: The use of novel catalysts, including metal-based and organocatalysts, can improve reaction efficiency and selectivity. researchgate.net For instance, self-assembled three-component systems have been used as organocatalysts for the Michael addition of ketones to N-substituted maleimides, a potential route to pyrrolidine-2,5-dione derivatives. researchgate.net

Photochemical Cycloadditions: Light-mediated reactions represent an innovative strategy for enhancing efficiency and selectivity in the synthesis of complex heterocyclic structures like bicyclic pyrrolidines. bohrium.com

Diastereoselective Cyclization: Methods involving mild, one-pot, three-component cyclization reactions can produce highly functionalized pyrrolidine-2,3-diones with controlled stereochemistry. acs.org

These advanced synthetic strategies could be adapted for the efficient and environmentally friendly production of this compound and its analogues, facilitating broader research into their properties and applications.

Table 1: Comparison of Synthetic Methodologies for Pyrrolidinedione Derivatives

| Methodology | Description | Advantages | Potential Application for this compound | Reference |

|---|---|---|---|---|